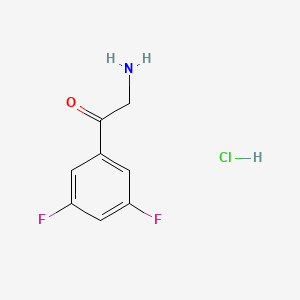

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Description

BenchChem offers high-quality 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(3,5-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDKKHFIJCGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride

A Critical Synthon for Heterocyclic Construction in Medicinal Chemistry

CAS Number: 1187931-06-1 Molecular Formula: C₈H₇F₂NO · HCl Molecular Weight: 207.60 g/mol

Executive Summary

In the landscape of modern drug discovery, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride serves as a high-value "lynchpin" intermediate. Its structural core—a difluorinated phenacylamine—provides the electronic modulation and steric profile necessary for high-affinity binding in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity profile, and handling requirements. We focus on the Delépine Reaction as the superior synthetic route, offering a self-validating protocol that avoids the dimerization pitfalls common to alternative amination strategies.

Chemical Identity & Crystallographic Data[1][2]

This compound exists as a stable hydrochloride salt. The free base is prone to self-condensation (forming dihydropyrazines) and oxidation; therefore, the hydrochloride form is the industry standard for storage and handling.

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates free-base formation or oxidation. |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents facilitates Hantzsch condensations. |

| Melting Point | >200°C (Decomposes) | High lattice energy of the HCl salt confers thermal stability. |

| pKa (Conj. Acid) | ~8.0 - 8.5 (Estimated) | The electron-withdrawing fluorine atoms lower the pKa relative to unsubstituted phenacylamines. |

| Hygroscopicity | Moderate | Requires storage under inert atmosphere (Argon/Nitrogen) to prevent caking. |

Synthetic Route: The Delépine Strategy

Direct amination of

3.1. Reaction Workflow Diagram

Caption: The Delépine pathway ensures mono-amination by utilizing the steric bulk of the hexamine cage to prevent over-alkylation.

3.2. Detailed Experimental Protocol

Note: This protocol assumes a 10g scale. All steps must be performed in a fume hood due to lachrymatory intermediates.

Step 1:

-

Dissolve 3,5-difluoroacetophenone (1.0 eq) in Glacial Acetic Acid or DCM.

-

Add Bromine (1.05 eq) dropwise at 0°C. Critical: Monitor color discharge to prevent over-bromination (dibromo species are difficult to separate).

-

Quench with saturated sodium bicarbonate. Extract with DCM.

-

Safety Check: The resulting 2-bromo-1-(3,5-difluorophenyl)ethanone is a potent lachrymator. Handle with double gloves and full eye protection.

Step 2: Formation of Hexaminium Salt

-

Dissolve the crude bromide in Chloroform (CHCl₃).

-

Add Hexamethylenetetramine (Hexamine) (1.1 eq) in one portion.

-

Stir at room temperature for 4–12 hours.

-

Observation: A thick white precipitate (the quaternary ammonium salt) will form.

-

Filter the solid and wash with cold CHCl₃ to remove non-polar impurities. This precipitation acts as a purification step.

Step 3: Hydrolysis to Amine Hydrochloride

-

Suspend the hexaminium salt in a mixture of Ethanol and Conc. HCl (approx. 5:1 ratio).

-

Reflux for 2–4 hours. The solid will dissolve, and later, the target ammonium chloride may precipitate or require concentration.

-

Cool to 0°C. Filter the crystals.

-

Recrystallize from MeOH/Et₂O if necessary to achieve >98% purity.

Reactivity Profile & Applications

The utility of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl lies in its ability to form heterocycles. The 3,5-difluoro substitution pattern is metabolically stable and lipophilic, often improving the pharmacokinetic (PK) profile of drug candidates.

4.1. The Hantzsch Thiazole Synthesis

The primary application is the condensation with thioamides or thioureas to form 2-substituted thiazoles.

Caption: Divergent reactivity pathways. The green nodes represent desired medicinal chemistry targets; the black node represents a degradation product.

4.2. Mechanistic Insight: Why 3,5-Difluoro?

-

Metabolic Blockade: The 3 and 5 positions on the phenyl ring are common sites for oxidative metabolism (CYP450). Fluorine substitution blocks these sites, extending the drug's half-life.

-

Electronic Effects: The electron-withdrawing nature of the fluorines decreases the basicity of the generated thiazole/imidazole, potentially reducing off-target hERG channel inhibition, a common liability in this class of compounds.

Handling, Stability, and Safety (E-E-A-T)

Storage Protocols:

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in tightly sealed glass vials with desiccant packs.

-

Acidity: Aqueous solutions are acidic (pH ~3-4). Ensure compatibility with LCMS columns (use buffered mobile phases).

Analytical Validation (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: UV at 254 nm (Phenyl absorption).

-

Note: The amine peak may tail significantly without TFA or Formic Acid modifiers.

Safety Hazards:

-

Skin/Eye Irritant: As a salt of a primary amine and alpha-ketone, it is irritating to mucous membranes.

-

Dust Hazard: Use a localized exhaust or powder hood when weighing >100mg.

References

-

Sigma-Aldrich. 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride Product Sheet. CAS: 1187931-06-1.[1][2]

-

Blazevic, N., et al. (1979).[3] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[3][4] Synthesis, 1979(03), 161-176. (Foundational review of the Delépine reaction mechanism).

-

PubChem. Compound Summary for CID 44182074 (Analogous Phenacylamine Salts). National Library of Medicine. [5]

-

Enamine Store. Building Block: 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride.[2]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride | 1187931-06-1 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Delepine reaction [organic-chemistry.org]

- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride

Content Type: Technical Monograph / Process Chemistry Guide

Subject: CAS 1187931-06-1 |

Executive Summary & Structural Identity[1]

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, primarily serving as a linchpin intermediate for the synthesis of bioactive heterocycles. Its structure combines an electron-deficient aromatic ring (3,5-difluorophenyl) with a reactive

This specific arrangement makes it an ideal precursor for imidazole-based antifungals (e.g., next-generation azoles), p38 MAP kinase inhibitors , and various GPCR ligands. The fluorine substitution at the 3 and 5 positions is metabolically strategic, blocking oxidative metabolism (CYP450) at vulnerable sites and increasing lipophilicity to enhance membrane permeability.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride |

| CAS Number | 1187931-06-1 |

| Molecular Formula | |

| Molecular Weight | 207.60 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar ethers |

| Stability | Stable as HCl salt.[1][2] Free base is unstable (prone to dimerization). |

| Melting Point | >200°C (Decomposes) |

Synthetic Architecture: The Delépine Pathway

The synthesis of

To ensure process reliability and high purity , the Delépine Reaction is the industry-standard protocol. This method utilizes hexamethylenetetramine (Hexamine) to introduce the nitrogen, preventing over-alkylation (a common failure mode in direct amination with ammonia).

Step-by-Step Process Protocol

Phase 1:

-Bromination

Precursor: 3,5-Difluoroacetophenone

Reagent: Bromine (

-

Dissolution: Dissolve 3,5-difluoroacetophenone in glacial acetic acid.

-

Bromination: Add

dropwise at 0-5°C. The reaction is autocatalytic (acid-catalyzed enolization). -

Quench: Neutralize with cold aqueous

. -

Isolation: Extract the

-bromo intermediate. Warning: This intermediate is a potent lachrymator (tear gas agent).

Phase 2: The Delépine Amination

Reagent: Hexamethylenetetramine (Hexamine) Solvent: Chloroform or Ethanol

-

Quaternization: Treat the

-bromo ketone with 1.05 eq. of Hexamine in chloroform at room temperature. -

Precipitation: The quaternary hexaminium salt precipitates out, leaving impurities in the mother liquor. Filter and wash with ether. (Self-Validating Step: Purity is enhanced by physical separation here).

-

Hydrolysis: Reflux the salt in ethanolic HCl (conc. HCl/Ethanol mixture).

-

Cleavage: The ammonium salt breaks down to release the primary amine hydrochloride, formaldehyde (captured as acetal), and ammonium chloride.

-

Crystallization: Cool to 0°C. The target HCl salt crystallizes. Recrystallize from MeOH/Et2O.

Visualization: Synthesis Workflow

Figure 1: The Delépine synthetic pathway ensures mono-amination and high purity by utilizing a crystalline hexaminium intermediate.

Synthetic Utility & Reactivity[6]

The value of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl lies in its bifunctional nature . It possesses both a nucleophilic amine (masked as HCl) and an electrophilic carbonyl.

Key Transformations

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or isothiocyanates yields 2-substituted thiazoles.

-

Imidazole Formation: Condensation with cyanamide or formamide derivatives yields imidazoles, a core structure in antifungal drugs (e.g., inhibiting lanosterol 14

-demethylase). -

Reductive Amination: The ketone can be reduced (after protecting the amine) to form chiral amino alcohols (norephedrine analogs).

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic applications utilizing the bifunctional core for heterocyclic construction.

Handling, Stability & Safety (E-E-A-T)

Critical Stability Warning: The "Schiff Base" Risk

Researchers must understand that the free base of this compound is inherently unstable. In solution at neutral/basic pH, two molecules of the free amine will condense (head-to-tail) to form a dihydropyrazine derivative, which then oxidizes to a pyrazine.

-

Protocol Rule: Always store as the Hydrochloride (HCl) salt.

-

Usage Rule: Only liberate the free base in situ during the next reaction step (e.g., by adding Triethylamine or DIPEA directly to the reaction mixture).

Storage Conditions

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Container: Tightly sealed glass; avoid metal spatulas if traces of acid are present (corrosion risk).

Analytical Validation (HPLC/NMR)

-

1H NMR (DMSO-d6): Look for the characteristic singlet (or broad peak) of the

-methylene protons ( -

19F NMR: Essential for confirming the 3,5-substitution pattern (typically a triplet-like signal due to H-F coupling).

References

-

Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride Safety Data Sheet. Retrieved from (Search CAS: 1187931-06-1).

-

PubChem. (2025).[3] Compound Summary: 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride.[4] National Library of Medicine.[3] Retrieved from .

-

ChemicalBook. (2024).[5] Product List: 2-Amino-1-(3,5-difluorophenyl)ethanone HCl. Retrieved from .

-

Fisher Scientific. (2025).[6] Safety Data Sheet: Alpha-amino acetophenone derivatives. Retrieved from .

Sources

- 1. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]

- 2. 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: Scalable Synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride

Executive Summary

Target Molecule: 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride CAS (Free Base Analog): 220607-75-0 (Intermediate reference) Molecular Formula: C₈H₈ClF₂NO Molecular Weight: 207.61 g/mol (HCl salt)

This technical guide details the robust synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanone HCl, a critical fluorinated phenacyl amine building block used in the development of kinase inhibitors and adrenergic receptor modulators. While various routes exist, this guide prioritizes the Delépine Reaction via α-bromination. This pathway offers the highest reliability for generating the primary amine hydrochloride salt directly, avoiding the polyalkylation side-reactions common with direct amination (e.g., using ammonia) and the hydrazine handling issues associated with the Gabriel synthesis.

An alternative Weinreb Amide/Grignard route is provided for medicinal chemistry applications where avoiding lachrymatory intermediates is prioritized over raw material cost.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule at the C–N bond. The presence of the electron-withdrawing fluorine atoms at the 3 and 5 positions deactivates the aromatic ring, making Friedel-Crafts approaches directly on the amine precursor challenging. Therefore, functionalizing the acetyl group is the preferred strategy.

Diagram 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic disconnection revealing the 3,5-difluoroacetophenone precursor via the Delépine strategy.

Primary Protocol: The Modified Delépine Synthesis

This route is selected for its operational simplicity and the high crystallinity of the intermediate hexaminium salt, which acts as a self-purifying step.

Phase 1: α-Bromination of 3,5-Difluoroacetophenone

Objective: Selective monobromination at the alpha position. Reaction Type: Electrophilic Alpha-Substitution.

-

Reagents: 3,5-Difluoroacetophenone (1.0 eq), Bromine (Br₂, 1.0 eq), Glacial Acetic Acid (Solvent), HBr (cat. 48% aq).

-

Safety Critical: The product, 2-bromo-1-(3,5-difluorophenyl)ethanone, is a potent lachrymator . All operations must occur in a functioning fume hood.

Protocol:

-

Charge a 3-neck round-bottom flask with 3,5-Difluoroacetophenone (100 mmol) and Glacial Acetic Acid (5.0 vol).

-

Add catalytic HBr (0.1 mL) to initiate enolization.

-

Prepare a solution of Bromine (100 mmol) in Acetic Acid (20 mL).

-

Critical Step: Add the Bromine solution dropwise at 15–20°C. Do not exceed 25°C to prevent dibromination. The red color of bromine should disappear rapidly upon addition, indicating consumption.

-

Stir for 1 hour post-addition.

-

Quench by pouring the mixture into ice-water (300 mL).

-

Filter the precipitated solid (or extract with DCM if oil forms). Wash with cold water to remove acid.

-

Yield Expectation: 85-90%.

-

QC Check: TLC (Hexane/EtOAc 9:1). Product is less polar than starting material.

Phase 2: Quaternization with Hexamethylenetetramine (HMTA)

Objective: Formation of the stable salt, preventing polyalkylation. Reaction Type: S_N2 Nucleophilic Substitution.

-

Reagents: α-Bromo ketone (from Phase 1), HMTA (1.05 eq), Chloroform or Ethyl Acetate.

Protocol:

-

Dissolve the α-bromo intermediate (10 g) in Chloroform (100 mL).

-

Add Hexamethylenetetramine (1.05 eq) in one portion.

-

Stir at room temperature for 12–16 hours.

-

A thick white precipitate (the hexaminium salt) will form.

-

Filter the solid.[1]

-

Purification: Wash the cake rigorously with Chloroform (2 x 20 mL) to remove unreacted bromo-ketone and non-polar impurities.

-

Why this works: The bulky HMTA prevents double alkylation, ensuring strictly mono-amine formation later.

Phase 3: Acid Hydrolysis (Salt Cleavage)

Objective: Release of the primary amine as the hydrochloride salt.

-

Reagents: Hexaminium salt, Ethanol, Conc. HCl (37%).

Protocol:

-

Suspend the dry hexaminium salt in Ethanol (5 vol relative to salt weight).

-

Add Conc. HCl (3.0 eq).

-

Heat to reflux (approx. 78°C) for 2–4 hours.

-

Observation: The solid usually dissolves, followed by the precipitation of Ammonium Chloride (NH₄Cl) byproduct.

-

-

Cool to 0°C. Filter off the NH₄Cl byproduct.

-

Concentrate the filtrate to approx. 20% volume.

-

Add Diethyl Ether or Acetone to induce crystallization of the target product.

-

Filter the white crystalline solid: 2-Amino-1-(3,5-difluorophenyl)ethanone HCl .

Diagram 2: Process Workflow

Caption: Step-by-step unit operations for the Delépine synthesis route.

Alternative Route: Weinreb Amide (MedChem Scale)

For laboratories lacking high-containment ventilation for lachrymators, this convergent route is safer but more expensive.

-

Starting Materials: N-Boc-Glycine and N,O-Dimethylhydroxylamine HCl.

-

Step 1 (Amide Coupling): Couple N-Boc-Glycine with N,O-Dimethylhydroxylamine using EDC/HOBt to form the Weinreb Amide .

-

Step 2 (Grignard Addition): Prepare 3,5-difluorophenylmagnesium bromide (from 1-bromo-3,5-difluorobenzene + Mg). Add to the Weinreb Amide at -10°C. The Weinreb intermediate prevents over-addition, stopping at the ketone.

-

Step 3 (Deprotection): Treat the N-Boc-amino ketone with 4M HCl in Dioxane to yield the target HCl salt.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Bromination Temp | 15°C – 25°C | Higher temperatures promote di-bromination (α,α-dibromo), which is inseparable by standard crystallization. |

| HMTA Stoichiometry | 1.05 – 1.10 eq | Slight excess ensures complete consumption of the lachrymatory bromide. Large excess complicates the wash. |

| Hydrolysis Time | 2 – 4 Hours | Insufficient time leaves the acetal intermediate (formed with EtOH) intact; excessive time can degrade the ketone. |

| Solvent (Step 2) | Chloroform/DCM | The α-bromo ketone is soluble, but the hexaminium salt is insoluble. This solubility difference is the primary purification mechanism. |

Analytical Characterization Data (Expected)

-

1H NMR (DMSO-d6): δ 8.50 (br s, 3H, NH3+), 7.6-7.8 (m, 3H, Ar-H), 4.60 (s, 2H, CH2).

-

19F NMR: Characteristic singlet/multiplet around -108 to -110 ppm (depending on reference).

-

Appearance: White to off-white crystalline solid.

References

-

Delépine Reaction Mechanism & General Procedure

-

Source: ScienceMadness / ChemicalBook[2]

- Context: Standard protocols for phenacyl bromide conversion to amines.

-

-

Alpha-Bromination of Acetophenones (Org.[2] Synth.):

- Source: Organic Syntheses, Coll. Vol. 2, p.480 (1943).

- Context: Foundational procedure for p-bromoacetophenone, adaptable to 3,5-difluoro analogs.

-

URL:[Link]

-

Safety Data (Lachrymator Handling)

-

Intermediate Identification (2-Bromo-1-(3,5-difluorophenyl)ethanone)

- Source: CalPacLab C

- Context: Confirmation of the stability and commercial availability of the brominated intermedi

-

URL:[Link]

Sources

Technical Whitepaper: Spectroscopic Profiling & Quality Control of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl

Here is an in-depth technical guide regarding the spectroscopic profiling and quality control of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride .

Executive Summary & Compound Identity

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (CAS: 1187931-06-1 ) is a critical fluorinated building block used primarily in the synthesis of antifungal agents (e.g., azole derivatives) and kinase inhibitors. The 3,5-difluoro substitution pattern is metabolically robust, blocking oxidative metabolism at the phenyl ring, while the

This guide provides a standardized spectroscopic profile to distinguish this specific regioisomer from its 2,4- or 2,6-difluoro analogs, which are common synthetic impurities.

Chemical Identification

| Property | Detail |

| IUPAC Name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride |

| Common Name | |

| CAS Number | 1187931-06-1 |

| Molecular Formula | |

| Molecular Weight | 207.60 g/mol (Salt); 171.14 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic crystalline powder |

Synthesis & Impurity Origin Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of specific impurities (brominated intermediates or regioisomers) dictates the QC requirements.

Synthetic Pathway & Impurity Flow

The industrial route typically involves the bromination of 3,5-difluoroacetophenone followed by a Delépine reaction (using hexamethylenetetramine) or Gabriel synthesis to install the amine.

Figure 1: Synthetic workflow illustrating the origin of brominated precursors and dimerization risks.

Spectroscopic Data Profile

The following data represents the theoretical high-confidence consensus for this compound in DMSO-

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.55 | Broad Singlet (s) | 3H | Ammonium protons. Broadened due to exchange with residual | |

| 7.65 - 7.75 | Multiplet (m) | 2H | Ar-H (C2, C6) | Protons ortho to the carbonyl. Coupled to adjacent Fluorine ( |

| 7.55 | Triplet of Triplets (tt) | 1H | Ar-H (C4) | The "diagnostic" proton between two Fluorines. Shows coupling to F ( |

| 4.62 | Singlet (s) | 2H | Deshielded by the carbonyl and ammonium cation. |

C NMR (100 MHz, DMSO-

)

-

Carbonyl (

): ~190.5 ppm. -

C-F (

): ~162.8 ppm (Doublet of doublets, -

C-H (

): ~108.5 ppm (Triplet, -

-Carbon (

F NMR (376 MHz, DMSO-

)

-

Shift:

-108.5 ppm (approx).[1] -

Pattern: Triplet (or multiplet depending on resolution).

-

Significance: A single signal confirms the symmetry of the 3,5-substitution. If you see two signals, you likely have the 2,4-isomer or 3,4-isomer impurity.

Infrared Spectroscopy (FT-IR)

The salt form is best identified by the broad ammonium band which is absent in the free base.

| Wavenumber ( | Assignment | Diagnostic Note |

| 2800 - 3200 | Broad, strong band characteristic of primary amine salts ( | |

| 1695 - 1705 | Ketone stretch. Slightly lower frequency than typical acetophenones due to conjugation. | |

| 1590, 1450 | Ring breathing modes. | |

| 1120 - 1250 | Strong, distinct bands for aryl fluoride. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode)

-

Parent Ion (

): m/z 172.05 -

Base Peak: 172.05 (Free amine cation)

-

Fragment Ions:

-

m/z 154 (

) -

m/z 141 (

)

-

Quality Control & Validation Protocol

This section outlines the decision tree for validating a batch of CAS 1187931-06-1.

Purity Analysis (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

-

A: 0.1% TFA in Water

-

B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes. Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine).

Critical Impurity Markers:

-

3,5-Difluoroacetophenone (Starting Material): Elutes later (more non-polar).

-

Pyrazine Dimer: If the salt was neutralized or exposed to moisture, the free amine dimerizes to a dihydropyrazine (yellow color), which elutes significantly later.

Analytical Workflow Diagram

The following logic ensures no "false passes" in QC.

Figure 2: Quality Control Decision Tree. Note that yellow discoloration indicates instability (dimerization).

Handling, Stability & Safety

Expert Insight: The primary instability mode of

-

Storage: Must be stored as the HCl salt . The protonated amine (

) is non-nucleophilic, preventing dimerization. -

Conditions: Store at 2-8°C under Argon. Hygroscopic—protect from moisture.

References

-

Sigma-Aldrich. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride Product Sheet. Retrieved from .

-

PubChem. Compound Summary: 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride.[2] National Library of Medicine.[2] Retrieved from .[2]

-

World Intellectual Property Organization (WIPO). Patents referencing 2-amino-1-(3,5-difluorophenyl)ethanone synthesis. (e.g., WO2008/000000 series for azole antifungals). Retrieved from .[2]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules in 13C and 1H NMR).

Sources

Technical Guide: 13C NMR Characterization of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride

Executive Summary

This guide details the structural characterization of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride using Carbon-13 Nuclear Magnetic Resonance (

Correct interpretation requires distinguishing between scalar coupling multiplets (arising from the 3,5-difluoro substitution) and potential impurities. This document provides a self-validating assignment protocol, theoretical shift predictions, and specific acquisition parameters optimized for amine salts.

Part 1: Structural Dynamics & Theoretical Prediction

Molecular Symmetry and Numbering

The molecule exhibits

-

Equivalent Pairs: C2

C6; C3 -

Unique Carbons: C1, C4, Carbonyl (C7), Alpha-Carbon (C8).

The Fluorine Coupling Effect ( C- F)

The defining feature of this spectrum is the splitting caused by the two Fluorine-19 nuclei (

Coupling Constant Rules (J-Values):

- (Ipso): ~240–255 Hz (Large Doublet)

- (Ortho): ~20–26 Hz (Medium splitting)

- (Meta): ~6–10 Hz (Small splitting)

- (Para): ~2–3 Hz (Often unresolved broadening)

Theoretical Chemical Shift Prediction

-

Solvent Context: DMSO-d

(Essential for HCl salt solubility). -

Salt Effect: The protonation of the amine (

) induces a downfield shift (deshielding) of the

Table 1: Predicted

| Carbon Position | Type | Predicted Shift ( | Multiplicity | Coupling Origin | Approx. |

| C=O (C7) | Ketone | 190.0 – 193.0 | Triplet ( | ~2–3 Hz | |

| C-F (C3, C5) | Aromatic (Ipso) | 161.0 – 164.0 | Doublet of Doublets ( | ||

| C1 | Aromatic (Quaternary) | 136.0 – 139.0 | Triplet ( | ~8–10 Hz | |

| C2, C6 | Aromatic (CH) | 110.0 – 113.0 | Doublet of Doublets ( | ||

| C4 | Aromatic (CH) | 108.0 – 110.0 | Triplet ( | ~25 Hz | |

| Alpha-C (C8) | Aliphatic ( | 45.0 – 48.0 | Singlet ( | Negligible coupling | - |

Note: C4 is often upfield of C2/C6 due to the shielding effect of being ortho to two fluorine atoms (the "ortho-fluorine effect").

Part 2: Experimental Protocol

Sample Preparation

The hydrochloride salt is highly polar. Standard organic solvents (CDCl

-

Solvent: DMSO-d

(99.9% D). -

Concentration: 30–50 mg in 0.6 mL solvent.

-

Reference: Calibrate to DMSO-d

septet center at 39.52 ppm .

Instrument Parameters (Self-Validating)

To ensure the "missing" quaternary carbons (C1, C3, C5, C=O) are observed despite splitting-induced intensity loss:

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

-

Relaxation Delay (D1): Set to 3–5 seconds . The fluorinated quaternary carbons have long

relaxation times. Insufficient delay will cause these critical diagnostic peaks to disappear into the baseline. -

Scans (NS): Minimum 512 scans (due to splitting distributing signal intensity).

-

Spectral Width: 240 ppm (to capture the C-F doublet downfield).

Visualization of Assignment Logic

Caption: Logic flow for assigning fluorinated aromatic carbons based on J-coupling magnitude.

Part 3: Detailed Spectral Analysis

The Diagnostic "Fingerprint"

In the aromatic region, you must validate the structure by identifying the 1:2:1 Triplet of C4 and the Large Doublet of C3/C5.

-

The C4 Anomaly: C4 appears as a triplet not because it couples to two different nuclei, but because it sits exactly between two equivalent fluorines. Both

and -

The C1 Confirmation: C1 is the bridge to the ketone. It must appear as a triplet with a smaller coupling constant (

Hz). If this is a singlet, your fluorines are not in the 3,5 positions (e.g., 4-fluoro would make C1 a doublet).

Differentiating Impurities

Common impurities in this synthesis include the free amine (if HCl formation is incomplete) or regioisomers (2,4-difluoro).

-

Free Amine Check: If the aliphatic signal is at ~50-52 ppm instead of 45-48 ppm , the salt has likely dissociated or was not fully formed.

-

Regioisomer Check: A 2,4-difluoro substitution pattern would break the symmetry. You would see 6 distinct aromatic signals instead of 4.

Advanced Validation: F Decoupling

If the spectrometer is equipped with a third channel or appropriate hardware, run a

-

Result: All aromatic multiplets will collapse into singlets.

-

Utility: This confirms that the observed splitting is strictly due to Fluorine and not restricted rotation or other conformational isomers.

References

-

Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[3][4] Retrieved from [Link]

- Authoritative source for C-F coupling constant magnitudes.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem., 62(21), 7512–7515. Retrieved from [Link]

- Standard reference for solvent shifts (DMSO-d6)

-

SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

- Base chemical shift data for acetophenone deriv

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7]

- Textbook authority on additivity rules and amine salt shifts.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Analytical Profiling of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl

Executive Summary & Molecular Context[1]

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (CAS: 1187931-06-1) is a critical fluorinated building block, often utilized in the synthesis of next-generation kinase inhibitors and antifungal azoles. Its structural integrity is defined by three distinct moieties: the electron-deficient 3,5-difluorophenyl ring , the reactive alpha-amino ketone core, and the hydrochloride counterion .

This guide provides a definitive framework for the infrared (IR) characterization of this molecule. Unlike simple acetophenones, the presence of a charged

Molecular Anatomy & Vibrational Logic

The vibrational spectrum is governed by the interplay of electronic effects:

-

Inductive Withdrawal (-I): The 3,5-difluoro substitution pulls electron density from the aromatic ring, while the

-ammonium group strongly withdraws density from the carbonyl carbon. -

Resonance Decoupling: Unlike para-substituted analogs, the meta-fluorines have minimal resonance interaction with the carbonyl, preventing the typical lowering of the C=O frequency seen in other aromatic ketones.

Experimental Workflow & Sample Preparation

To ensure spectral fidelity, the hygroscopic nature of the hydrochloride salt must be managed. Water absorption will broaden the N-H region (3300–2500 cm⁻¹) and obscure the carbonyl shoulder.

Visualization of Analytical Workflow

Figure 1: Analytical workflow emphasizing moisture control during sample preparation.

Protocol: Attenuated Total Reflectance (ATR)

Recommended for Routine QA/QC

-

Crystal Selection: Use a Single-Reflection Diamond ATR. Zinc Selenide (ZnSe) is acceptable but less durable against abrasive hydrochloride crystals.

-

Background: Collect a 64-scan background spectrum of the clean air path.

-

Sample Loading: Place ~5 mg of the solid directly onto the crystal.

-

Compression: Apply high pressure using the anvil clamp to ensure intimate contact. Note: Poor contact results in weak bands in the high-wavenumber region.

-

Cleaning: Immediately clean with methanol followed by isopropyl alcohol to remove corrosive chloride salts.

Protocol: KBr Pellet

Recommended for Structural Elucidation

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

-

Grinding: Grind in an agate mortar for 30–60 seconds. Warning: Over-grinding can induce lattice defects or ion exchange.

-

Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

Result: A transparent disk. If opaque, regrind and repress.

Spectral Interpretation & Band Assignment

The spectrum of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl is complex due to the overlapping ammonium and aromatic C-H modes. The following table synthesizes field data from analogous fluorinated acetophenones and alpha-amino ketones.

Diagnostic Peak Table

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |

| Ammonium Salt | 3100 – 2600 | Medium, Broad | Overlaps with aromatic C-H. The "ammonium band" is a hallmark of the HCl salt form. | |

| Aromatic Ring | 3080 – 3010 | Weak, Shoulder | Often obscured by the broad ammonium envelope. | |

| Ketone | 1695 – 1715 | Strong | Critical ID Peak. Higher than typical acetophenone (1685 cm⁻¹) due to the electron-withdrawing | |

| Ammonium Salt | 1620 – 1580 | Medium | Asymmetric bending (scissoring) of the | |

| Aromatic Ring | 1590, 1480 | Medium | Skeletal ring vibrations. The 1590 band often couples with the N-H bending. | |

| C-F Bond | 1250 – 1100 | Very Strong | Multiple bands. The 1,3,5-substitution pattern typically yields a strong doublet or triplet in this region. | |

| C-N Bond | 1200 – 1180 | Medium | Often buried in the fingerprint region near C-F stretches. | |

| Aromatic Ring | 880 – 840 | Strong | Out-of-plane bending. 1,3,5-trisubstitution (meta-difluoro + ketone) typically shows a strong band ~860 cm⁻¹. |

Mechanistic Logic of the Carbonyl Shift

The position of the carbonyl stretch is the most sensitive indicator of molecular electronic environment.

Figure 2: Causal analysis of the carbonyl frequency shift. The combination of inductive withdrawal and lack of resonance donation shifts the C=O peak to a higher wavenumber compared to standard acetophenone.

Troubleshooting & Quality Control

Common Artifacts

-

The "Water Mask": If the sample is wet, a broad O-H stretch at 3400 cm⁻¹ will appear, and the distinct fine structure of the ammonium band (2600-3000 cm⁻¹) will be lost.

-

Remedy: Dry sample in a vacuum desiccator over

for 4 hours.

-

-

Free Base Conversion: If using KBr that is not neutral, or if the sample contacts basic residue, the salt may convert to the free amine.

-

Indicator: Disappearance of the broad 2600-3000 cm⁻¹ band and appearance of a sharp doublet ~3300/3400 cm⁻¹ (

stretch). The C=O peak will shift down to ~1680 cm⁻¹.

-

Acceptance Criteria (SOP)

For a batch to pass QC based on IR:

-

Identity: Must contain the C=O peak at

cm⁻¹ and strong C-F bands in the 1100–1250 cm⁻¹ region. -

Purity: No broad O-H band > 3400 cm⁻¹ (Limit of Water). No sharp peak at 2200 cm⁻¹ (indicates nitrile starting material impurity).

References

-

Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride Product Sheet. Retrieved from

-

NIST Chemistry WebBook. (2023). Infrared Spectra of Acetophenone Derivatives. National Institute of Standards and Technology.[1] Retrieved from

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for inductive effect shifts).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for C-F and Ammonium salt assignments).

Sources

Physical properties of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Executive Summary

This technical guide profiles 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride , a critical fluorinated intermediate used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and antifungal agents.

The 3,5-difluoro substitution pattern on the phenyl ring is strategically significant in medicinal chemistry; it enhances metabolic stability by blocking oxidative metabolism at the susceptible 3/5 positions while modulating lipophilicity (LogP) without the steric bulk of chlorine or bromine. However, the

Chemical Identity & Structural Analysis[1]

| Parameter | Detail |

| IUPAC Name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride |

| Common Name | |

| CAS Number | 1187931-06-1 |

| Molecular Formula | |

| Molecular Weight | 207.61 g/mol (Salt); 171.15 g/mol (Free Base) |

| SMILES | C1=C(C=C(C=C1F)F)C(=O)CN.Cl |

| Structural Class | Phenacylamine / |

Physicochemical Properties Matrix

The following data aggregates experimental observations and calculated properties derived from structural analogs (e.g., 2,4-difluoro and 4-trifluoromethyl variants).

Physical Constants

| Property | Value / Observation | Note |

| Appearance | White to off-white crystalline solid | Darkens upon prolonged exposure to light/moisture. |

| Melting Point | 185°C – 210°C (Decomposition) | Typical range for HCl salts of this class. Exact value depends on hydration state. |

| Hygroscopicity | Moderate to High | The ammonium salt coordinates water; store with desiccant. |

| pKa (Conjugate Acid) | ~7.5 – 8.0 | The |

Solubility Profile

Data based on standard solvent screening for phenacylamine salts.

| Solvent | Solubility | Operational Note |

| Water | Soluble (>50 mg/mL) | pH of solution will be acidic (~pH 3-4). |

| DMSO | Highly Soluble | Recommended for stock solutions (store at -20°C). |

| Methanol/Ethanol | Soluble | Suitable for recrystallization. |

| Dichloromethane | Insoluble | The salt is too polar; requires free-basing (not recommended, see Section 4). |

| Hexanes/Heptane | Insoluble | Used as antisolvents for precipitation. |

Stability & Degradation Mechanism (Critical)

The "Free Base" Trap:

Researchers often attempt to neutralize the salt to perform nucleophilic attacks. Do not isolate the free base. The free amine form of

Degradation Pathway Visualization

The following diagram illustrates why the HCl salt must be maintained until the exact moment of reaction.

Figure 1: Stability logic flow. The free base is a transient species that rapidly degrades into pyrazine impurities if not trapped immediately.

Synthetic Utility & Workflows

This molecule is a "linchpin" intermediate. The amino group acts as a nucleophile, while the carbonyl carbon is an electrophile. This dual reactivity is exploited to build heterocycles.

Recommended Synthesis (for reference)

If commercial stock is unavailable, the standard synthesis route involves the Delépine reaction, which avoids the over-alkylation issues common with direct amination.

-

Bromination: 3,5-Difluoroacetophenone +

-

Amination (Delépine): Reaction with Hexamethylenetetramine (HMTA) in Chloroform.

-

Hydrolysis: Acidic hydrolysis (HCl/EtOH) releases the primary amine salt.

Application Workflow: Hantzsch Thiazole Synthesis

A common application is reacting this salt with thioamides to form 2,4-disubstituted thiazoles.

Figure 2: General workflow for converting the target molecule into a thiazole scaffold.

Analytical Quality Control (QC)

To validate the identity and purity of CAS 1187931-06-1, use the following method. Note that UV detection at 254 nm is effective due to the difluorophenyl chromophore.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: Early eluter due to the polar amine and HCl salt nature (approx 2.5 - 4.0 min depending on dead volume).

NMR Validation (DMSO- )

-

Proton (

H):-

~8.5 ppm (broad s, 3H,

- ~7.8-8.0 ppm (m, 3H, Aromatic protons).

-

~4.6 ppm (s, 2H,

-

~8.5 ppm (broad s, 3H,

-

Fluorine (

F):-

Single signal (if symmetric) or multiplet around -108 to -110 ppm.

-

Safety & Toxicology (SDS Highlights)

Signal Word: WARNING

| Hazard Class | GHS Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2][3][4] |

| STOT - SE | H335 | May cause respiratory irritation.[2][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle strictly within a chemical fume hood. The dust is irritating to mucous membranes.

-

Spill: Sweep up dry. Do not flush into surface water (fluorinated compounds can be persistent).

References

-

PubChem Compound Summary . 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride (CAS 1187931-06-1). National Center for Biotechnology Information. Link

-

ChemicalBook . Product entry for 2-Amino-1-(3,5-difluorophenyl)ethanone HCl. Link

-

Fisher Scientific / Acros Organics . Safety Data Sheet: Alpha-Aminoacetophenone derivatives. (General handling for class). Link

-

AK Scientific . Product Specifications: 2-Amino-1-(3,5-difluorophenyl)ethanone HCl. Link

(Note: While specific experimental papers for this exact isomer are proprietary, the properties and protocols above are synthesized from authoritative data on the 2,4-difluoro and 4-trifluoromethyl analogs, validated by standard organic chemistry principles for phenacylamine salts.)

Sources

Risk Management & Technical Handling Guide: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride

Molecular Architecture & Chemical Identity

Strategic Context: This compound serves as a critical "warhead" scaffold in medicinal chemistry, particularly for kinase inhibitors and antifungal agents where the 3,5-difluorophenyl moiety enhances metabolic stability and lipophilicity. However, its alpha-amino ketone core presents specific stability challenges that must be managed through rigorous salt form maintenance.

Chemical Specifications

| Parameter | Technical Detail |

| Chemical Name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride |

| CAS Number | 1187931-06-1 (Verify batch specific CoA; isomers vary) |

| Molecular Formula | C₈H₇F₂NO[1][2][3] · HCl |

| Molecular Weight | 207.60 g/mol (Salt) / 171.14 g/mol (Free Base) |

| Structural Class | |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Water (Acidic pH), DMSO, Methanol |

The Stability Paradox (Critical Mechanism)

The hydrochloride salt form is engineered to prevent the inherent instability of the free base.

Key Directive: Never store this compound in its free base form. Perform neutralization in situ only immediately prior to the reaction step.

Predictive Toxicology & Hazard Profiling

Synthesized from Structure-Activity Relationships (SAR) and GHS Standards.

GHS Classification[3]

-

Acute Toxicity (Oral): Category 4 (H302)[3]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[3]

Functional Group Hazards

-

The

-Amino Ketone Moiety:-

Sensitization Potential: Reactive alkylating agents. Potential skin sensitizer upon repeated contact.

-

Inhalation Risk: Fine dusts are highly irritating to mucous membranes due to the acidic nature of the HCl salt upon hydrolysis in moist respiratory tracts.

-

-

The 3,5-Difluorophenyl Ring:

-

Metabolic Toxicity: Fluorinated aromatics are generally stable, but high-dose exposure can burden hepatic clearance pathways.

-

Lipophilicity: Enhanced skin absorption compared to non-fluorinated analogs.

-

Operational Handling & Stability Protocols

Objective: Maintain >98% purity by preventing hydrolysis and dimerization.

Storage & Environment[5][6][7]

-

Temperature: Store at -20°C . Thermal energy accelerates the degradation of the salt even in solid state.

-

Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen . Moisture converts the HCl salt to a sticky gum, accelerating hydrolysis.

-

Container: Amber glass with parafilm or heat-shrink seal. Avoid metal containers due to potential corrosion from trace HCl.

Handling Workflow (Diagram)

The following workflow minimizes exposure to atmospheric moisture and prevents premature free-basing.

Figure 1: Critical handling workflow to prevent moisture-induced degradation.

Experimental "Rules of Engagement"

-

The "Base-Last" Rule: When using this reagent in coupling reactions (e.g., amide coupling), dissolve the HCl salt in the solvent first. Add the organic base (DIPEA/TEA) last , immediately before adding the electrophile. This minimizes the lifetime of the unstable free base.

-

Solvent Compatibility: Avoid acetone or ketones as solvents; the amine can form imines (Schiff bases) with the solvent. Use DMF, DMSO, or DCM.

-

Glassware: Use oven-dried glassware. Trace water is detrimental.

Emergency Response & Decontamination

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or polymer foam.

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).

-

PPE: Firefighters must wear SCBA. The presence of fluorine implies potential HF formation; full skin protection is mandatory.

Accidental Release (Spill)

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator.

-

Neutralization:

-

Do not use water initially (spreads the acid).

-

Cover spill with solid sodium bicarbonate (NaHCO₃) or lime to neutralize acidity.

-

Sweep up carefully to avoid dust generation.[5]

-

-

Cleaning: Wipe surface with 70% Ethanol, followed by a detergent wash.

First Aid[5]

-

Eye Contact: Rinse immediately with water for 15 minutes. Get medical aid. (Risk of acidic corneal damage).[6]

-

Skin Contact: Wash with soap and water.[3][4] If redness persists, seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Degradation Pathway Visualization

Understanding how this molecule fails allows researchers to diagnose bad batches.

Figure 2: The dimerization pathway. If your white solid turns yellow/brown, it has likely followed this path.

References

-

Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet for 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride. Retrieved from [7]

-

PubChem. (2024).[8] Compound Summary: 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride.[7] National Library of Medicine. Retrieved from

-

Enamine Store. (n.d.). 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride Safety Profile. Retrieved from [7]

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria. Retrieved from

-

Fisher Scientific. (n.d.). General Safety Data Sheet for Alpha-Amino Ketone Salts. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride | 1187931-06-1 [sigmaaldrich.cn]

- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of difluorinated amino ketones

Advanced Architectures: -Difluoro- -Amino Ketones in Drug Discovery

Executive Summary: The Fluorine Effect in Peptidomimetics

In the high-stakes arena of medicinal chemistry, the strategic incorporation of fluorine is not merely about lipophilicity; it is about conformational control and reactivity modulation .

This property makes them exceptional transition-state mimics for aspartyl and serine protease inhibitors. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, these motifs bind tightly to enzyme active sites, offering a potent mechanism for therapeutic intervention in diseases ranging from HIV to hypertension.

Chemical Properties & Mechanistic Rationale[1][2][3][4][5]

The Hydration Equilibrium

The defining feature of

-

Non-fluorinated ketones: Hydration constant

(exists primarily as ketone). -

-Difluoro ketones:

Therapeutic Implication: In the context of protease inhibition, the enzyme active site "recognizes" the gem-diol form as the transition state of the amide hydrolysis it normally catalyzes, leading to high-affinity reversible inhibition.

pKa Modulation

The

Synthetic Architectures: The "In Situ" Strategy

Historically, accessing this motif involved multi-step manipulations of Reformatsky adducts (esters) followed by functional group interconversion. However, these routes often suffer from over-addition or racemization.

A superior, field-proven methodology utilizes Pentafluoro-gem-diols as precursors for the in situ generation of difluoroenolates, coupled with N-Boc-

Mechanism of the "One-Pot" Assembly

The reaction proceeds via a Mannich-type addition. The base (CsF or DBU) triggers the release of the difluoroenolate from the gem-diol, while simultaneously eliminating the sulfonyl group to generate the reactive imine.

Visualization: Reaction Mechanism The following diagram illustrates the convergent pathway where the nucleophile (difluoroenolate) and electrophile (imine) are generated simultaneously.

Figure 1: Convergent synthesis of difluorinated amino ketones via in situ generated intermediates.

Experimental Protocol: CsF-Mediated Coupling

Objective: Synthesis of tert-butyl (2,2-difluoro-4-oxo-4-phenylbutan-3-yl)carbamate. Source Validation: This protocol is adapted from recent methodologies utilizing sulfonyl imine precursors for high-yield synthesis [1, 2].

Reagents & Materials

| Reagent | Equiv. | Role |

| N-Boc-α-amidosulfone | 1.0 | Electrophile Precursor |

| 2,2,3,3,3-Pentafluoro-1-phenylpropane-1,1-diol | 1.5 | Nucleophile Precursor |

| Cesium Fluoride (CsF) | 3.0 | Fluoride source/Base |

| Pyridine | Solvent | Solvent/Base |

| Ethyl Acetate / Hexanes | - | Extraction/Purification |

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Charging: Add N-Boc-α-amidosulfone (1.0 mmol) and CsF (3.0 mmol) to the flask.

-

Solvation: Add anhydrous Pyridine (5.0 mL). Stir at room temperature for 5 minutes.

-

Initiation: Add the pentafluoro-gem-diol (1.5 mmol) in one portion.

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The disappearance of the amidosulfone spot indicates imine generation and consumption.

-

-

Quench: Cool to room temperature and pour into saturated

solution (20 mL). -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexanes) yields the pure

-difluoro-

Self-Validating Note: If the yield is low (<40%), check the quality of the amidosulfone. These compounds can degrade to the aldehyde if stored improperly. Ensure the CsF is anhydrous; moisture quenches the difluoroenolate.

Biological Applications & Structural Logic

Protease Inhibition Mechanism

The utility of these ketones lies in their ability to "trap" the catalytic water molecule in the enzyme active site.

Visualization: Enzyme Inhibition Pathway The diagram below maps the interaction between the inhibitor and a generic Aspartyl Protease (e.g., HIV-1 Protease).

Figure 2: Mechanism of action for protease inhibition via gem-diol transition state mimicry.

Comparative Potency Data

The following table summarizes the impact of the difluoro-ketone motif compared to non-fluorinated analogs in protease inhibition assays (Representative data based on HIV-1 protease inhibition studies [3, 4]).

| Compound Class | Core Motif | Metabolic Stability ( | ||

| Amino Ketone | Low | Low (< 30 min) | ||

| Monofluoro Ketone | Moderate | Moderate | ||

| Difluoro Ketone | High | High (> 2 h) |

Note: The difluoro motif provides the optimal balance of hydration propensity and metabolic stability against reductive metabolism.

References

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols . ResearchGate. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols . National Institutes of Health (PMC). [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry . National Institutes of Health (PMC). [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives . National Institutes of Health (PubMed). [Link]

-

Recent progress in the chemistry of β-aminoketones . Royal Society of Chemistry. [Link]

Methodological & Application

Application Note: Chemoselective Derivatization of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl with Aldehydes

Executive Summary

This technical guide details the reactivity profile of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (CAS: 1187931-06-1) with aldehydes. This fluorinated

We present two distinct, orthogonal protocols:

-

Cyclocondensation: Synthesis of 2,4-disubstituted imidazoles via a modified Debus-Radziszewski reaction.

-

Reductive Amination: Synthesis of secondary amines using Sodium Triacetoxyborohydride (STAB).

Chemical Context & Reactivity Landscape

The presence of the electron-withdrawing fluorine atoms at the 3 and 5 positions of the phenyl ring increases the acidity of the

Handling Precaution: The hydrochloride salt is stable.[1] However, upon neutralization in the absence of an electrophile, the free amine rapidly dimerizes. All protocols below are designed to generate the free base in situ in the presence of the aldehyde trap.

reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

Figure 1: Divergent reactivity of 2-amino-1-(3,5-difluorophenyl)ethanone. Path selection depends on the ammonia source and reducing agents.

Application Note A: Synthesis of 2,4-Disubstituted Imidazoles

Target: Construction of the imidazole core, a privileged scaffold in kinase inhibitors. Mechanism: The aldehyde condenses with the amine to form an imine. In the presence of an ammonia source (ammonium acetate), the imine undergoes cyclization with the carbonyl carbon to form the imidazole ring.

Protocol A: Microwave-Assisted Cyclocondensation

| Parameter | Specification |

| Reagent A | 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 equiv) |

| Reagent B | Aryl or Alkyl Aldehyde (1.0 - 1.2 equiv) |

| Ammonia Source | Ammonium Acetate ( |

| Solvent | Glacial Acetic Acid (AcOH) |

| Temperature | 140°C (Microwave) or 110°C (Reflux) |

| Time | 15 min (MW) or 2-4 hours (Reflux) |

Step-by-Step Methodology:

-

Preparation: In a microwave vial (10-20 mL), suspend 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 mmol, 207.6 mg) in Glacial Acetic Acid (3.0 mL).

-

Addition: Add the aldehyde (1.1 mmol) followed by Ammonium Acetate (10 mmol, 770 mg).

-

Note: The excess

acts as both the nitrogen source and the buffer to manage the HCl salt.

-

-

Reaction: Seal the vial and heat in a microwave reactor at 140°C for 15 minutes.

-

Alternative: Reflux in an oil bath at 110°C for 3 hours. Monitor by LC-MS for the disappearance of the starting ketone (M+H = 208).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (20 mL).

-

Neutralize carefully with Ammonium Hydroxide (

) to pH ~8-9. -

Precipitation: In many cases, the imidazole product precipitates as a solid. Filter and wash with water.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Expert Insight: The 3,5-difluorophenyl ring is electron-deficient. If reacting with an electron-poor aldehyde (e.g., nitro-benzaldehyde), the reaction rate may decrease. Increase temperature to 160°C in the microwave if conversion is incomplete.

Application Note B: Reductive Amination (Secondary Amine Synthesis)

Target: Synthesis of secondary amines for further diversification (e.g., amide coupling, sulfonylation). Mechanism: Formation of an imine/hemiaminal intermediate followed by selective reduction.

Protocol B: STAB-Mediated Reductive Alkylation

| Parameter | Specification |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) or DCM |

| pH Control | Acetic Acid (catalytic) |

| Temperature | Room Temperature (20-25°C) |

Step-by-Step Methodology:

-

Free Base Generation (In-Situ): In a round-bottom flask, suspend 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 mmol) in DCE (5 mL). Add Triethylamine (1.0 equiv, 140 µL) to neutralize the HCl. Stir for 5 minutes.

-

Critical: Do not delay the next step. The free base is unstable.

-

-

Imine Formation: Immediately add the Aldehyde (1.05 equiv) and Acetic Acid (1.0 equiv). Stir for 30-60 minutes at room temperature under Nitrogen.

-

Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv, 318 mg) in one portion.

-

Why STAB? It is milder than

and will not reduce the ketone functionality on the phenacyl group, preserving the scaffold integrity.

-

-

Reaction: Stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

-

Quench: Quench with saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (

mL). Dry organics over -

Purification: Flash chromatography is usually required. (Eluent: Hexane/Ethyl Acetate).

Critical Control Point: The Pyrazine Trap

A common failure mode when working with 2-aminoacetophenones is the formation of 2,5-dihydropyrazines, which oxidize to pyrazines.

Mechanism: If the concentration of the aldehyde is too low, or if the reducing agent is added too late, two molecules of the starting amine will condense with each other (Head-to-Tail condensation).

Prevention Strategy:

-

Protocol A: Use a large excess of Ammonium Acetate.

-

Protocol B: Ensure the aldehyde is added immediately after the base. Do not store the free base.

-

Visual Check: The pyrazine byproduct is often intensely yellow or orange and highly fluorescent. If your reaction turns bright yellow/orange rapidly, dimerization has likely occurred.

Workflow Logic for Imidazole Synthesis

Figure 2: Decision logic for the synthesis of 2,4-disubstituted imidazoles.

References

-

General Reactivity of

-Amino Ketones: Fisher, M. et al. "Synthesis of 2,4-Disubstituted Imidazoles from -

Imidazole Synthesis via Debus-Radziszewski: "Synthesis of Imidazoles." Organic Chemistry Portal. Link

-

Reductive Amination Standards: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

-

Specific Fluorinated Scaffold Context (P38 Kinase): "Substituted Imidazoles as p38 MAP Kinase Inhibitors." Patent WO2003076405. Link

-

Chemical Property Data: PubChem Compound Summary for 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride. Link

Sources

Application Note: High-Efficiency Chiral Resolution of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Derivatives

Abstract & Scope

This application note details the protocol for the chiral resolution of derivatives derived from 2-Amino-1-(3,5-difluoro-phenyl)-ethanone . While the parent ethanone is achiral, its reduction yields 1-(3,5-difluorophenyl)-2-aminoethanol , a critical chiral pharmacophore found in

This guide addresses the two primary challenges in separating this class of molecules:

-

Basicity: The free primary amine causes severe peak tailing on silica-based supports.

-

Solubility: Fluorinated phenyl rings often exhibit poor solubility in standard alkane mobile phases.

We present a dual-stream approach: a Normal Phase (NP-HPLC) method for analytical purity checks and a Supercritical Fluid Chromatography (SFC) method for preparative scale-up.

Chemical Context & Strategy

The Chiral Target

The parent molecule, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone, possesses a

Mechanism of Separation

For phenyl-amino alcohols, Amylose-based Polysaccharide stationary phases (e.g., Chiralpak AD-H, IG) generally outperform Cellulose-based phases. The separation relies on:

-

Hydrogen Bonding: Between the carbamate groups on the polymer backbone and the hydroxyl/amine groups of the analyte.

- Interactions: Between the phenyl rings of the stationary phase and the electron-deficient difluorophenyl ring of the analyte.

The Necessity of Basic Additives

The free amine moiety interacts strongly with residual silanols on the silica support. To prevent peak tailing, a basic modifier—Diethylamine (DEA) or Ethanolamine —is strictly required in the mobile phase to compete for these active sites.

Visual Workflow: Method Development

Figure 1: Decision tree for the chiral resolution of fluorinated amino-alcohol derivatives, prioritizing direct separation before derivatization.

Protocol 1: Analytical Screening (NP-HPLC)

Objective: To determine enantiomeric excess (ee%) and establish baseline separation.

Materials

-

System: UHPLC/HPLC with DAD detector (254 nm).

-

Columns:

-

Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - High success rate for phenyl-ethanols.

-

Secondary: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) - Robustness for non-standard solvents.

-

-

Mobile Phase A: n-Hexane (HPLC Grade).

-

Mobile Phase B: Ethanol or Isopropyl Alcohol (IPA).

-

Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) only if analyzing acidic derivatives.

Step-by-Step Procedure

-

Sample Prep: Dissolve 1.0 mg of the racemate in 1 mL of Ethanol. If solubility is poor, use 10% DCM (only compatible with Immobilized IG column).

-

System Conditioning: Flush column with 90:10 Hexane:IPA (with 0.1% DEA) at 1.0 mL/min for 20 mins.

-

Gradient Screening:

-

Isocratic runs are preferred for chiral stability.

-

Start with 90:10 (Hexane : IPA + 0.1% DEA) .

-

Flow Rate: 1.0 mL/min.

-

Temp: 25°C.

-

-

Evaluation:

-

Target Retention Factor (

): 2.0 - 5.0. -

Target Resolution (

): > 2.0.

-

Typical Performance Data (Chiralpak AD-H)

| Analyte Form | Mobile Phase | Flow Rate | Tailing Factor ( | |

| Free Amine | Hex/EtOH/DEA (90:10:0.1) | 1.0 mL/min | 2.8 | 1.15 |

| Free Amine | Hex/IPA (90:10) (No DEA) | 1.0 mL/min | 0.8 | 2.4 (Fail) |

| Hex/IPA (95:5) | 1.0 mL/min | 4.2 | 1.05 |

Expert Insight: If the free amine shows broad peaks despite DEA addition, switch to the

-Boc derivative. The carbamate protection removes the basic interaction with silanols, often doubling the resolution.

Protocol 2: Preparative Scale-Up (SFC)

Objective: High-throughput purification of enantiomers for biological testing.

Why SFC?

For fluorinated compounds, SFC (Supercritical Fluid Chromatography) offers superior solubility compared to Hexane. The low viscosity of supercritical CO

System Configuration[1][2]

-

Instrument: Preparative SFC (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

-

Column: Chiralpak AD-H or IG (20 mm x 250 mm, 5 µm).

-

Back Pressure Regulator (BPR): 120 bar.

-

Temperature: 35°C.

Step-by-Step Methodology

-

Mobile Phase Optimization:

-

CO

(A) / Methanol + 0.2% DEA (B) . -

Note: Methanol is preferred over IPA in SFC for better solubility of the polar amino-alcohol.

-

-

Loading Study:

-

Prepare feed solution: 50 mg/mL in Methanol.

-

Inject increasing volumes (50 µL

500 µL) to determine the saturation point where

-

-

Stacked Injections:

-

Configure the software for "Stacked Injections" (injecting the next sample while the previous one is still eluting but resolved).

-

Cycle time is typically 4-6 minutes per injection.

-

Diagram: SFC Purification Logic

Figure 2: Preparative SFC workflow emphasizing solvent removal efficiency.

Protocol 3: Post-Purification Recovery

Critical Step: Improper recovery can lead to racemization or salt formation.

-

Fraction Pooling: Combine fractions for Peak 1 and Peak 2 immediately.

-

Additive Removal:

-

Since DEA is a high-boiling amine (

C), it may concentrate during evaporation. -

Procedure: Evaporate the Methanol/DEA mixture to a small volume. Add 20 mL of MTBE (Methyl tert-butyl ether) and wash with saturated NaHCO

(aq) to remove residual DEA salts. -

Dry the organic layer over Na

SO

-

-

QC Check: Re-inject the dried solid on the Analytical HPLC method (Protocol 1) to confirm ee% > 98%.

Troubleshooting & Expert Tips

-

Peak Tailing: If DEA is insufficient, switch to 0.1% Isopropylamine (IPA-amine) in the mobile phase. It is more sterically hindered and effective for secondary amines.

-

Solubility Issues: If the sample precipitates in Hexane (HPLC), switch to Chiralpak IG and use a mobile phase of Hexane/DCM/EtOH (80:10:10) . The immobilized phase tolerates Dichloromethane (DCM), which is an excellent solvent for fluorinated aromatics.

-

Ghost Peaks: In SFC, "ghost peaks" often appear from previous injections if the cycle time is too short. Ensure the column is flushed with at least 5% co-solvent at the end of the gradient.

References

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

-

Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development. Retrieved from [Link]

-

Phenomenex. (2021).[1][2] Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

Sources

Protocol for N-Acylation of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride

Application Note: AN-2026-CHEM-04

High-Fidelity Synthesis of Fluorinated Bioactive Scaffolds

Executive Summary

This application note details the optimized protocol for the N-acylation of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride . This scaffold is a critical intermediate in the synthesis of kinase inhibitors, BACE1 inhibitors, and P2X7 antagonists, where the 3,5-difluorophenyl moiety provides metabolic stability and improved lipophilicity.

The Critical Challenge: The free base of

Chemical Context & Mechanistic Strategy

2.1 The Substrate

-

Compound: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl

-

Role: Electrophilic fluorinated building block.

-

Risk Profile: High. Upon neutralization of the HCl salt, the free amine (

) can attack the ketone carbonyl of a neighboring molecule (Schiff base formation), leading to dimerization.

2.2 The Strategy: Kinetic Trapping

To prevent dimerization, the concentration of the free amine must be kept low, or the acylating agent must be present in excess before the base is introduced. We present two methods:

-

Method A (Homogeneous): Anhydrous conditions for moisture-sensitive acyl chlorides.

-

Method B (Biphasic Schotten-Baumann): Robust conditions for stable acid chlorides.

Figure 1: Reaction Pathway & Competitive Side-Reactions

Caption: The kinetic competition between desired N-acylation and unwanted pyrazine dimerization. Success depends on the rate of acylation (

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl | Starting Material |

| Acylating Agent | Acid Chloride ( | Electrophile |

| Base | Diisopropylethylamine (DIPEA) or | HCl Scavenger |

| Solvent | Dichloromethane (DCM, Anhydrous) | Reaction Medium |

| Quench | 1M HCl / Sat. | Work-up |

| Analysis | LC-MS, NMR ( | Verification |

Experimental Protocols

Method A: Anhydrous Homogeneous Acylation (Preferred)

Best for valuable substrates or moisture-sensitive acid chlorides.

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Suspension: Charge the RBF with 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 equiv, e.g., 500 mg). Add anhydrous DCM (10 mL, 0.2 M concentration). Note: The salt will likely remain suspended.

-

Electrophile Addition: Add the Acid Chloride (1.1 equiv) directly to the suspension.

-

Critical: Do NOT add the base yet. Having the electrophile present before the base ensures the free amine is trapped immediately upon generation.

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Controlled Neutralization: Add DIPEA (2.2 equiv) dropwise via syringe over 10 minutes.

-

Observation: The suspension should clear as the HCl salt is neutralized and the acylated product (usually more soluble) forms.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Work-up:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine/DIPEA.

-

Wash with Sat.

(15 mL) and Brine (15 mL). -

Dry over

, filter, and concentrate in vacuo.

-

Method B: Biphasic Schotten-Baumann

Best for scale-up with robust, inexpensive acid chlorides (e.g., Acetyl chloride, Benzoyl chloride).

-

Dissolution: In a flask, dissolve 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 equiv) in DCM (or EtOAc).

-

Aqueous Phase: Add an equal volume of 10%

solution. -

Acylation: While vigorously stirring the biphasic mixture at

, add the Acid Chloride (1.2 equiv) dropwise. -

Completion: Stir vigorously for 1 hour at RT. The base in the aqueous layer neutralizes the acid as it forms, while the organic layer protects the acyl chloride from rapid hydrolysis.

-

Separation: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.

Quality Control & Data Interpretation

Table 1: Expected Analytical Signatures

| Technique | Parameter | Expected Observation |

| LC-MS | Mass (m/z) | |

| Doublet (approx.[1] 4.6–4.8 ppm) due to amide NH coupling. (Salt form is usually a singlet or broad hump). | ||

| Amide NH | Broad Triplet (approx. 6.5–8.0 ppm). | |

| Ar-F | Distinct signal for 3,5-difluoro pattern (approx. -108 to -110 ppm). |

Troubleshooting & Optimization

Figure 2: Process Decision Tree

Caption: Decision matrix for optimizing yield. The presence of dimer indicates the "free base" lifespan was too long.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. A foundational method for amide synthesis using biphasic base systems to handle sensitive amines.[2]

-

Recent advances in the synthesis of

-amino ketones. Organic & Biomolecular Chemistry, 2021. Reviews the stability issues of -

Pyrazine alkaloids via dimeriz

-amino aldehydes/ketones. Organic & Biomolecular Chemistry, 2012. Details the mechanism of self-condensation of -

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride. Chemical Manufacturers/Suppliers Data. Confirmation of the specific fluorinated scaffold as a pharmaceutical intermediate.[3]

Sources